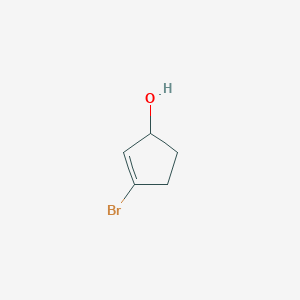

3-Bromo-cyclopent-2-enol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromocyclopent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHCCUASGPOKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462575 | |

| Record name | 3-BROMO-CYCLOPENT-2-ENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109380-24-7 | |

| Record name | 3-BROMO-CYCLOPENT-2-ENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Multifaceted Utility of 3 Bromo Cyclopent 2 Enol As a Synthetic Building Block

The strategic placement of the bromine atom and the hydroxyl group in 3-bromo-cyclopent-2-enol underpins its broad utility in organic synthesis. These functional groups serve as handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the stereocontrolled construction of intricate cyclopentanoid systems.

The vinyl bromide moiety is particularly amenable to a wide range of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of various alkyl, aryl, and vinyl groups at the C3 position of the cyclopentene (B43876) ring. Furthermore, the bromine atom can be readily displaced by nucleophiles or undergo metal-halogen exchange to generate organometallic species, further expanding its synthetic potential.

The allylic alcohol functionality is equally important. It can be oxidized to the corresponding enone, 3-bromo-cyclopent-2-enone, a valuable Michael acceptor for conjugate addition reactions. achemblock.com Alternatively, the hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond or be used as a point of attachment for further functionalization. The interplay between the vinyl bromide and the allylic alcohol allows for sequential and highly controlled manipulations of the cyclopentene core.

A prime example of the utility of this compound and its derivatives is in the synthesis of prostaglandins (B1171923) and their analogues. libretexts.orggoogle.com Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis has been a long-standing challenge in organic chemistry. The cyclopentane (B165970) core of prostaglandins can be effectively constructed using strategies that rely on the versatile reactivity of this compound derivatives. libretexts.org For instance, the key prostaglandin (B15479496) intermediate, 4-hydroxy-cyclopent-2-en-1-one, can be synthesized from precursors derived from this compound. mdpi.com

The application of this compound extends beyond prostaglandin synthesis. It has been employed as a key building block in the total synthesis of various complex natural products. acs.orgnih.gov Its ability to participate in a variety of domino reactions, cycloadditions, and rearrangement reactions makes it an invaluable tool for the rapid construction of molecular complexity. mdpi.comacs.org

Conformational and Electronic Attributes of the Cyclopentene Framework Influencing Reactivity

Established Synthetic Pathways for the this compound Skeleton

The construction of the this compound framework relies on well-established reactions, primarily involving the bromination of cyclopentene precursors and the subsequent or concurrent introduction of the alcohol functionality.

Bromination Strategies for Cyclopentene Derivatives, including Allylic Bromination (e.g., using N-Bromosuccinimide)

A key method for introducing a bromine atom at the allylic position (the carbon adjacent to the double bond) of cyclopentene derivatives is through allylic bromination. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. vaia.commasterorganicchemistry.com The reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light (hν) or a radical initiator. masterorganicchemistry.com The advantage of using NBS over elemental bromine (Br₂) is that it provides a low, steady concentration of bromine, which favors allylic substitution over the competing addition reaction across the double bond. masterorganicchemistry.comquora.com

The general mechanism for the allylic bromination of cyclopentene using NBS involves the following steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ generates bromine radicals. masterorganicchemistry.com

Propagation: A bromine radical abstracts an allylic hydrogen from cyclopentene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). vaia.com This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form 3-bromocyclopentene (B1599834) and another bromine radical, which continues the chain reaction. masterorganicchemistry.combrainly.com

This method is effective for converting cyclopentene into 3-bromocyclopentene. vaia.combrainly.combrainly.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄). thieme-connect.de

Table 1: Reagents and Conditions for Allylic Bromination

| Reactant | Reagent | Initiator | Solvent | Product |

| Cyclopentene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | Carbon Tetrachloride (CCl₄) | 3-Bromocyclopentene |

Precursor Chemistry and Conversions to Allylic Alcohols (e.g., from Cyclopent-2-enol and 3-Bromocyclopentene)

The synthesis of this compound can be approached from precursors that already contain either the hydroxyl group or the bromine atom.

Starting from cyclopent-2-enol , direct bromination could be considered. However, this would likely lead to a mixture of products due to the reactivity of both the double bond and the allylic position. A more controlled approach might involve protecting the alcohol, performing the allylic bromination, and then deprotecting.

Alternatively, starting with 3-bromocyclopentene , which is readily synthesized via allylic bromination of cyclopentene, the hydroxyl group can be introduced. brainly.combrainly.com This can be achieved through nucleophilic substitution of the bromine atom by a hydroxyl group or its equivalent. However, this reaction can be complicated by competing elimination reactions.

A different strategy involves the synthesis of related cyclopentenone derivatives. For instance, 3-bromo-2-hydroxycyclopent-2-en-1-one (B2400343) can be synthesized by brominating 2-hydroxycyclopent-2-en-1-one (B76283) with NBS under acidic conditions. This highlights the use of functionalized cyclopentenone precursors in accessing related bromo-hydroxy cyclopentene systems.

Stereoselective and Asymmetric Approaches in Cyclopentenol (B8032323) Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis, particularly for creating biologically active molecules. The synthesis of cyclopentenol derivatives often employs stereoselective methods to produce specific isomers.

Diastereoselective Control in Functionalization Strategies

Diastereoselective synthesis aims to produce one diastereomer of a product over others. In the context of cyclopentenol synthesis, this can be achieved through various strategies. For instance, the functionalization of existing cyclopentene rings can be directed by substituents already present on the ring. thieme-connect.de Hydrogen bonding between a resident hydroxyl group and an incoming reagent can direct the approach of the reagent, leading to high diastereoselectivity in reactions like aza-Michael additions to cyclopentenones. thieme-connect.de

Domino reactions, where multiple bond-forming events occur in a single pot, can also be designed to be highly diastereoselective. The cycloaddition of phenacylmalononitriles with dialkyl but-2-ynedioates can lead to highly functionalized cyclopentenes with excellent diastereoselectivity. beilstein-journals.org Similarly, tandem Michael/Henry reactions have been developed for the diastereoselective synthesis of multifunctionalized cyclopentenes. researchgate.net

Enantioselective Synthesis and Chiral Induction Methods (e.g., Hydroxy-Directed Heck Desymmetrization, Asymmetric Cycloadditions)

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries.

A powerful technique for the enantioselective synthesis of cyclopentenols is the hydroxy-directed Heck desymmetrization . In this reaction, a prochiral starting material like cyclopentenol is reacted with an arylating agent (e.g., an aryldiazonium salt) in the presence of a chiral palladium catalyst. unicamp.brresearchgate.netfapesp.br The resident hydroxyl group on the cyclopentenol can interact with the chiral catalyst, directing the arylation to one of the two enantiotopic faces of the double bond, resulting in a highly enantioenriched product. researchgate.netacs.org This method has been used to synthesize highly functionalized cis-4-arylcyclopentenols with excellent enantiomeric excesses. researchgate.netacs.org

Asymmetric cycloadditions are another important tool for constructing chiral cyclopentene rings. tandfonline.com For example, the [3+2] cycloaddition of allenes with olefins catalyzed by a chiral phosphine (B1218219) can generate cyclopentenes with quaternary stereocenters in good enantioselectivity. nih.gov Similarly, chiral ferrocenylphosphines have been used to catalyze the asymmetric [3+2] cycloaddition of Morita-Baylis-Hillman carbonates with maleimides to produce multifunctional cyclopentenes. tandfonline.com

Table 2: Examples of Enantioselective Methods in Cyclopentenol Synthesis

| Method | Catalyst/Reagent | Substrate Example | Product Type |

| Hydroxy-Directed Heck Desymmetrization | Chiral Palladium Complex | Cyclopent-2-enol | cis-4-Arylcyclopentenols |

| Asymmetric [3+2] Cycloaddition | Chiral Phosphine | Allenes and Olefins | Substituted Cyclopentenes |

| Asymmetric [3+2] Cycloaddition | Chiral Ferrocenylphosphine | MBH Carbonates and Maleimides | Multifunctional Cyclopentenes |

Dynamic Kinetic Processes in Allylic Halide Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single, enantioenriched product in theoretically 100% yield. nih.govorganic-chemistry.org This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step. nih.gov

In the context of allylic halides, a chiral catalyst can selectively react with one enantiomer of the racemic halide. researchgate.net Simultaneously, a second catalyst or the same catalyst can facilitate the rapid interconversion (racemization) of the two enantiomers of the starting allylic halide. nih.govresearchgate.net This ensures that the less reactive enantiomer is continuously converted into the more reactive one, allowing for a high yield of the desired enantioenriched product.

For instance, copper-catalyzed asymmetric allylic alkylation reactions of racemic allylic halides have been shown to proceed through a dynamic kinetic process. researchgate.net A copper-halide-ligand complex can both catalyze the addition of a nucleophile and interconvert the enantiomers of the allylic halide. researchgate.net Similarly, ruthenium-based catalysts have been used in combination with lipases for the dynamic kinetic resolution of allylic alcohols. organic-chemistry.org While the lipase (B570770) selectively acylates one enantiomer, the ruthenium complex racemizes the remaining alcohol. organic-chemistry.org These principles can be applied to transformations involving allylic bromides like 3-bromocyclopentene to generate chiral cyclopentenol derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo Cyclopent 2 Enol

Nucleophilic Substitution and Rearrangement Pathways

The allylic system of 3-Bromo-cyclopent-2-enol is prone to nucleophilic substitution reactions, which can proceed through different mechanistic pathways. These pathways are influenced by factors such as the nature of the nucleophile, the solvent, and the specific reaction conditions. stackexchange.com

Unimolecular (SN1) and Bimolecular (SN2) Processes in Allylic Systems

Allylic halides, such as this compound, can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. glasp.co The choice between these pathways is delicately balanced and can be directed by the reaction conditions. stackexchange.com

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (like water or alcohols), an SN1 mechanism is favored. libretexts.orglumenlearning.com This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. The stability of this carbocation lowers the activation energy for its formation, making the SN1 route viable. stackexchange.com For instance, the reaction of allyl chloride with water proceeds through an SN1 mechanism. stackexchange.com

SN2 Mechanism: With a strong nucleophile, an SN2 mechanism is more likely. glasp.cogacariyalur.ac.in This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. lumenlearning.com The transition state of the allylic SN2 reaction is stabilized by the adjacent double bond. stackexchange.com For example, primary allylic halides react with hydroxide (B78521) via an SN2 mechanism. glasp.co

The competition between SN1 and SN2 pathways in allylic systems is summarized in the table below:

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., OH⁻, RO⁻) glasp.co |

| Substrate | Tertiary, secondary, resonance-stabilized libretexts.org | Primary, unhindered libretexts.org |

| Solvent | Polar protic (e.g., water, methanol) libretexts.org | Polar aprotic (e.g., acetone, DMF) libretexts.org |

| Leaving Group | Good leaving group | Good leaving group |

Allylic Rearrangements (SN2') and Regioselectivity Considerations

A characteristic feature of nucleophilic substitution in allylic systems is the possibility of allylic rearrangement, often proceeding through an SN2' mechanism. In this pathway, the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and expulsion of the leaving group from the α-carbon.

The regioselectivity of the attack (α-carbon vs. γ-carbon) is influenced by steric and electronic factors. For instance, in the reaction of butenyl chloride with an amine, the SN2' mechanism is observed exclusively. almerja.com The outcome of the reaction can also be dictated by the stability of the resulting alkene product. almerja.com

Addition Reactions to the Cyclopentene (B43876) Double Bond

The double bond in the cyclopentene ring of this compound is susceptible to addition reactions.

Electrophilic and Nucleophilic Addition Patterns

Electrophilic Addition: The electron-rich double bond can act as a nucleophile, attacking electrophiles. A classic example is the addition of halogens like bromine (Br₂). libretexts.orglumenlearning.com This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile (in this case, a bromide ion or water if present) in a backside attack, leading to trans addition products. libretexts.orglumenlearning.compearson.com Similarly, the addition of hydrohalic acids like HBr follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate. masterorganicchemistry.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated by an electron-withdrawing group. In the context of related enone systems, nucleophilic addition, particularly Michael addition, is a well-established reaction pattern where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. inflibnet.ac.in Strong nucleophiles tend to favor 1,2-addition to the carbonyl group, while weaker nucleophiles like enolates favor 1,4-addition (Michael addition). inflibnet.ac.in

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound provides a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Mediated Coupling Strategies (e.g., Sonogashira, Negishi) on 3-Bromoenol Derivatives

Palladium catalysts are widely used to couple organic halides with various organometallic reagents. Derivatives of this compound are suitable substrates for these powerful synthetic methods.

Sonogashira Coupling: This reaction couples a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orglibretexts.org Silyl (B83357) enol ethers of cyclic 3-bromo-1,2-diones, which are structurally related to derivatives of this compound, have been successfully used in Sonogashira couplings to produce 3-alkynyl-1,2-diones in good yields. researchgate.netmdpi.com The reaction is versatile and can be carried out under mild conditions. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org It is a versatile method for forming C-C bonds and has a broad scope, tolerating a wide range of functional groups. organic-chemistry.org The Negishi coupling has been effectively used for the reaction of secondary alkylzinc halides with aryl bromides. nih.govscilit.comacs.org

The following table summarizes key features of these palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Sonogashira | Vinyl/Aryl Halide + Terminal Alkyne libretexts.org | Pd complex + Cu co-catalyst libretexts.org | Forms C(sp²)-C(sp) or C(sp)-C(sp) bonds; mild conditions. wikipedia.orglibretexts.org |

| Negishi | Organic Halide + Organozinc Reagent wikipedia.org | Pd or Ni complex wikipedia.org | Broad scope, high functional group tolerance, couples sp³, sp², and sp carbons. organic-chemistry.orgwikipedia.org |

Other Transition Metal-Catalyzed Functionalizations

Beyond the more common palladium-catalyzed cross-coupling reactions, this compound and its derivatives can participate in a variety of other transition metal-catalyzed transformations. These reactions are crucial for creating carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized cyclopentane (B165970) structures.

Notably, nickel catalysts have been employed for the cross-coupling of organometallic reagents with aryl and vinyl halides. nih.gov For instance, nickel complexes with chiral phosphine (B1218219) ligands like DIOP have been used in reactions involving Grignard reagents, demonstrating the potential for enantioselective transformations. nih.gov While direct examples with this compound are not extensively documented, the principles of these nickel-catalyzed reactions suggest their applicability.

Furthermore, rhodium catalysts have shown utility in the cross-coupling of aryl metals with functionalized alkyl halides. acs.org The development of rhodium-catalyzed intramolecular hydroacylation of alkynals to form cyclopentenones also highlights the potential for rhodium to mediate cyclization reactions involving derivatives of this compound. organic-chemistry.org

Copper-catalyzed reactions also present a viable route for the functionalization of this bromo-enol system. Copper(I) has been utilized in the synthesis of 3-arylindoles from 2-bromoarylaminoalkanes, indicating its capacity to facilitate C-C bond formation involving a bromo-substituted ring. mdpi.com

The following table summarizes various transition metal catalysts and their potential applications in the functionalization of this compound and its derivatives.

| Catalyst System | Reaction Type | Potential Product |

| Nickel/Chiral Phosphine | Enantioselective Cross-Coupling | Chiral alkyl or aryl substituted cyclopentenols |

| Rhodium Complexes | Intramolecular Hydroacylation | Functionalized cyclopentenones |

| Copper(I) Salts | C-C Bond Formation | Aryl-substituted cyclopentenol (B8032323) derivatives |

Cyclization Reactions and Annulation Strategies

The structural features of this compound make it an excellent substrate for constructing fused and polycyclic ring systems through various cyclization and annulation strategies.

Intramolecular reactions of derivatives of this compound offer a powerful method for the synthesis of bicyclic and more complex polycyclic structures. Palladium-catalyzed intramolecular cyclization, often under Heck conditions, is a prominent strategy. nih.gov For example, the intramolecular Heck reaction of appropriately substituted derivatives can lead to the formation of fused ring systems. divyarasayan.org The reaction mechanism typically involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by intramolecular carbopalladation onto a tethered alkene or alkyne, and subsequent β-hydride elimination to afford the cyclized product. divyarasayan.org

The enol or enol ether moiety of this compound derivatives can participate in cycloaddition reactions, providing a direct route to complex polycyclic frameworks. One of the most significant applications is the Diels-Alder reaction, where the enol ether can act as a dienophile. The presence of the bromine atom can influence the reactivity of the dienophile.

Another important cycloaddition is the [3+2] cycloaddition. For instance, radical-mediated [3+2] cycloadditions using homoallyl radical precursors can lead to the formation of functionalized cyclopentane derivatives. researchgate.net

Furthermore, the generation of oxyallyl cations from α-bromoketones, which can be derived from this compound, allows for their participation in (4+3) cycloaddition reactions with suitable dienes to form seven-membered rings. acs.org

The table below outlines some of the cycloaddition reactions involving derivatives of this compound.

| Reaction Type | Reactant Derivative | Product Type |

| Diels-Alder [4+2] | Enol Ether | Bicyclic Ketones |

| Radical [3+2] | Homoallyl Radical Precursor | Functionalized Cyclopentanes |

| (4+3) Cycloaddition | Oxyallyl Cation | Cyclohepta[b]indoles and related structures |

Functional Group Interconversions and Derivatizations

The bromine and alcohol functionalities of this compound are readily converted into other functional groups, providing access to a wide range of derivatives.

The allylic alcohol group in this compound can be selectively oxidized to the corresponding α,β-unsaturated ketone, 3-bromocyclopent-2-enone. This transformation is a key step in many synthetic pathways. Common oxidizing agents for this purpose include chromium-based reagents like Jones reagent (chromic acid in acetone) and pyridinium (B92312) chlorochromate (PCC). organic-chemistry.orgias.ac.in Manganese dioxide (MnO₂) is another effective reagent for the selective oxidation of allylic alcohols. The oxidation of the secondary alcohol to a ketone enhances the electrophilic character of the ring system, making it susceptible to a different set of reactions.

The following table details common oxidizing agents used for the conversion of this compound to 3-bromocyclopent-2-enone.

| Oxidizing Agent | Conditions |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temperature |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature |

| Manganese Dioxide (MnO₂) | Dichloromethane or chloroform, room temperature |

The ketone derivative, 3-bromocyclopent-2-enone, can be deprotonated at the α'-position to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of alkylation and acylation reactions. libretexts.org The reaction of the enolate with alkyl halides is a fundamental method for introducing alkyl substituents at the C5 position. libretexts.org

Furthermore, the vinyl bromide moiety of this compound and its derivatives can undergo metal-halogen exchange to generate a vinyl lithium or other organometallic species. researchgate.net These allylic anion equivalents are highly reactive and can be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. For example, treatment with tert-butyllithium (B1211817) can generate the corresponding vinyllithium, which can then react with aldehydes, ketones, or other electrophiles. researchgate.net This strategy allows for the sequential functionalization of the cyclopentene ring.

Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation of 3 Bromo Cyclopent 2 Enol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Bromo-cyclopent-2-enol. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom in the molecule. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The vinylic proton adjacent to the bromine atom (at C2) would appear as a downfield multiplet due to the deshielding effects of the double bond and the electronegative bromine. The carbinol proton (at C1) would also be found downfield, coupled to the adjacent methylene (B1212753) protons. The allylic methylene protons (at C5) and the other methylene protons (at C4) would appear as complex multiplets in the aliphatic region of the spectrum. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbon atoms of the double bond (C2 and C3) are expected to resonate in the olefinic region (typically 120-140 ppm). The carbon bearing the bromine atom (C3) would be shifted relative to a standard vinyl carbon. The carbinol carbon (C1) would appear in the 60-80 ppm range, while the two methylene carbons (C4 and C5) would be found further upfield. rsc.org

Predicted NMR Data for this compound The following table is based on established chemical shift ranges and data from structurally similar compounds, as specific experimental data for this compound is not widely published.

| Atom | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) | Notes |

| H1 (CH-OH) | 4.5 - 5.0 (m) | 75 - 85 | Carbinol proton and carbon. |

| H2 (C=CH) | 5.8 - 6.2 (m) | 125 - 135 | Vinylic proton and carbon. |

| C3 (-C-Br) | --- | 130 - 140 | Vinylic carbon attached to bromine. |

| H4, H4' (-CH₂-) | 2.2 - 2.8 (m) | 30 - 40 | Aliphatic methylene protons and carbon. |

| H5, H5' (-CH₂-) | 2.4 - 3.0 (m) | 35 - 45 | Allylic methylene protons and carbon. |

| OH | Variable (br s) | --- | Hydroxyl proton, exchangeable. |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C=C double bond stretch is expected to appear in the 1640-1680 cm⁻¹ region. cdnsciencepub.com The C-O stretching vibration of the secondary alcohol would be visible in the fingerprint region, typically around 1050-1150 cm⁻¹. The C-Br stretch gives rise to an absorption in the lower frequency range, usually between 500-680 cm⁻¹. Other expected bands include C-H stretches for sp² (vinylic) and sp³ (aliphatic) carbons just above and below 3000 cm⁻¹, respectively. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. google.comgoogle.com While the polar O-H and C-O bonds would show strong IR absorptions, the non-polar C=C double bond is expected to produce a strong signal in the Raman spectrum. This makes Raman particularly useful for confirming the presence of the cyclopentene (B43876) ring. The C-Br bond, being polarizable, should also be Raman active. In general, symmetric vibrations give rise to stronger Raman signals, while asymmetric vibrations are more prominent in IR. mdpi.com

Characteristic Vibrational Frequencies for this compound Data is based on known group frequencies and spectra of analogous compounds like 2-cyclopentenone and other cyclic alcohols. cdnsciencepub.comacs.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H | Stretching | 3200 - 3600 (Broad) | Weak |

| C-H (sp²) | Stretching | 3010 - 3095 | Medium |

| C-H (sp³) | Stretching | 2850 - 2960 | Medium |

| C=C | Stretching | 1640 - 1680 | Strong |

| C-O | Stretching | 1050 - 1150 | Weak-Medium |

| C-Br | Stretching | 500 - 680 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. iranchembook.irethernet.edu.et For this compound (C₅H₇BrO), the molecular weight is 163.01 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Therefore, the molecular ion (M⁺) peak in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, one at m/z 162 (for the ⁷⁹Br isotopologue) and the other at m/z 164 (for the ⁸¹Br isotopologue). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

The fragmentation of the molecular ion is initiated by electron ionization, leading to the formation of various daughter ions. Plausible fragmentation pathways for this compound include:

Loss of a bromine radical: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺ at m/z 83. This is often a favorable pathway.

Loss of water: Dehydration of the alcohol can lead to a fragment ion [M-H₂O]⁺.

Ring cleavage: Following initial fragmentation, the cyclopentene ring can undergo cleavage, similar to the fragmentation observed for 2-cyclopentenone, which can lead to smaller fragments like acrolein or ketene (B1206846). acs.org The study of fragmentation in stereoisomers can sometimes reveal differences based on the spatial arrangement of atoms, which can affect the stability of transition states leading to fragmentation. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Notes |

| 162 | 164 | [C₅H₇BrO]⁺ | Molecular Ion (M⁺) |

| 83 | 83 | [C₅H₇O]⁺ | Loss of ·Br radical |

| 144 | 146 | [C₅H₅Br]⁺ | Loss of H₂O |

| 67 | 67 | [C₅H₇]⁺ | Loss of ·Br and ·OH (or H₂O and H·) |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental and Surface Analysis in Related Contexts

While less common for routine structural elucidation of small organic molecules, X-ray based spectroscopic techniques are powerful for elemental and surface chemical analysis, which can be highly relevant in contexts such as catalysis, material science, and environmental science where organobromine compounds might be present.

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive technique that analyzes the top 5-10 nm of a material. iranchembook.ir It works by irradiating a sample with X-rays and measuring the kinetic energy of ejected core-level electrons. uky.edu The binding energy of these electrons is characteristic of the element from which they originated, allowing for elemental identification (except for H and He). chemicalbook.com Furthermore, small shifts in binding energies (chemical shifts) provide information about the oxidation state and chemical environment of the element. ethernet.edu.et For an organobromine compound adsorbed on a surface, XPS could be used to confirm the presence of Carbon, Oxygen, and Bromine and potentially distinguish the C-Br bond from ionic bromide based on the Br 3d and C 1s binding energies. However, care must be taken in spectral interpretation, as Auger peaks from other elements can sometimes overlap with primary photoelectron peaks.

Energy-Dispersive X-ray Spectroscopy (EDS): EDS (also known as EDX) is often coupled with scanning electron microscopy (SEM). An electron beam excites the sample, causing atoms to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for rapid qualitative and quantitative elemental analysis of a sample's micro-volume. Unlike XPS, EDS is not typically used to determine chemical bonding information. acs.org In a relevant context, if this compound were part of a composite material or used to functionalize nanoparticles, EDS could map the distribution of bromine across the sample, confirming its incorporation. cdnsciencepub.com For example, studies have used related X-ray fluorescence techniques to quantitatively analyze the distribution of bromine-labelled peptides within individual cells. researchgate.net

Computational and Theoretical Studies on 3 Bromo Cyclopent 2 Enol Systems

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules like 3-bromo-cyclopent-2-enol. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to predict molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers. rsc.org

DFT methods, with functionals like B3LYP and B3PW91, are widely used for their balance of computational cost and accuracy. mdpi.comnih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. For instance, in related heterocyclic systems, DFT and MP2 calculations have been used to evaluate substituent effects on tautomeric equilibria, providing insights into the relative stability of different forms. mdpi.com Similar approaches applied to this compound would elucidate the influence of the bromine atom and hydroxyl group on the electronic distribution and stability of the cyclopentene (B43876) ring.

MP2, an ab initio method, often provides more precise results, especially for systems where electron correlation is significant. mdpi.com It has been successfully used alongside DFT to study conformational isomerism and to support experimental data from techniques like infrared spectroscopy. rsc.org For the this compound system, these calculations can quantify the energetic differences between various conformers, arising from the puckering of the five-membered ring and the orientation of the hydroxyl and bromo substituents.

Table 1: Application of Quantum Chemical Methods to Molecular Properties

| Computational Method | Property Investigated | Typical Application/Insight | Source |

|---|---|---|---|

| DFT (e.g., B3LYP) | Tautomer Ratios & Stability | Calculation of relative energies of enol vs. keto forms and influence of substituents on equilibrium. | mdpi.com |

| MP2 | Conformational Energies | Determination of the energy of different conformers to identify the most stable structures. | rsc.org |

| TD-DFT | Electronic Excitation Energies | Prediction of UV-Vis absorption spectra to help select wavelengths for photochemical experiments. | rsc.org |

| DFT/MP3 | Molecular Structure Parameters | Optimization of bond lengths and angles for comparison with experimental (e.g., X-ray) data. | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful asset for mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step view of the reaction mechanism. acs.orgunizar.es

For example, in reactions like the Michael-initiated ring closure (MIRC), computational models can rationalize the observed stereochemical outcomes by analyzing the transition state structures. rsc.org These models can reveal key hydrogen bonding or other non-covalent interactions that stabilize one transition state over another, thereby directing the reaction towards a specific product. rsc.org DFT calculations have been employed to study the mechanism of related cyclizations, proposing probable pathways based on the energetics of computed transition states and intermediates. bakhtiniada.ru

In a study of the Baddeley reaction, a type of aliphatic Friedel-Crafts reaction, computational data supported a mechanism involving hydride abstraction by an acylium ion, formation of an alkene intermediate, and a concerted cyclization/ royalsocietypublishing.org-hydride shift. acs.org Such detailed mechanistic insights, derived from computational modeling, are crucial for optimizing reaction conditions and designing new synthetic strategies for cyclopentenol (B8032323) derivatives.

Table 2: Computationally Modeled Reaction Parameters

| Reaction Type | Computational Method | Parameter Calculated | Significance | Source |

|---|---|---|---|---|

| Michael Addition | DFT | Activation Energy (Ea) | Determines the kinetic feasibility and rate of the reaction pathway. | researchgate.net |

| Cyclization | DFT/TZVP | Transition State Geometry | Elucidates the structural features controlling the reaction pathway and stereoselectivity. | bakhtiniada.ru |

| Aliphatic Friedel-Crafts | DFT | Intermediate Stability | Confirms the viability of proposed intermediates along the reaction coordinate. | acs.org |

Conformational Analysis and Intermolecular Interactions within Cyclopentenol Derivatives

The five-membered ring of cyclopentenol derivatives is not planar but exists in a dynamic equilibrium of puckered conformations, often described as envelope and twist forms. biomedres.us Conformational analysis, aided by computational methods, is essential for understanding how the molecule's three-dimensional shape influences its reactivity and interactions. researchgate.net

Computational studies on cyclopentene-containing molecules have shown that weak intramolecular interactions, such as C–H···O hydrogen bonds, can lead to the formation of pseudo-cyclic motifs. royalsocietypublishing.org These motifs can stabilize specific conformations, effectively shielding parts of the molecule and influencing how it interacts with other reagents or catalysts. royalsocietypublishing.org The balance between rigidity and conformational flexibility is a critical aspect of molecular design. royalsocietypublishing.org

To analyze these subtle forces, chemists use tools like the Quantum Theory of 'Atoms-in-Molecules' (QTAIM) and Hirshfeld surface analysis. royalsocietypublishing.org These methods can identify and characterize noncovalent interactions that govern crystal packing and molecular conformation. royalsocietypublishing.orgmdpi.com For this compound, such analyses would reveal how the electronegative bromine and oxygen atoms participate in and influence the network of intermolecular hydrogen bonds and other weaker interactions. mdpi.com

Prediction and Rationalization of Stereochemical Outcomes

One of the most significant applications of computational chemistry in organic synthesis is the prediction and rationalization of stereochemical outcomes. uomustansiriyah.edu.iq For reactions involving this compound, which can lead to multiple stereoisomers, theoretical models can explain why a particular enantiomer or diastereomer is formed preferentially.

Computational studies have successfully predicted the stereochemical outcome of cycloaddition reactions by modeling the transition state. researchgate.net For instance, a transition state model for an asymmetric [3 + 2] cycloaddition correctly predicted the formation of the major enantiomer with an enantiomeric excess (92% ee) that matched the experimental value. researchgate.net This predictive power stems from the ability to calculate the energies of competing diastereomeric transition states, where lower energy pathways correspond to the major products.

In the context of palladium-catalyzed allylic substitutions, the stereochemistry is often determined by the geometry of the η3-allyl palladium intermediate. acs.orgnih.gov Computational models can assess the relative stabilities of different isomers of this intermediate (e.g., syn vs. anti), explaining how the ligand and substrate structure control the stereochemical course of the nucleophilic attack. acs.orgnih.gov Similarly, theoretical studies on the ketonization of enols have used molecular mechanics (MM2) calculations to show that protonation often occurs from the less sterically hindered face, which can lead to the formation of the thermodynamically less stable product under kinetic control. researchgate.net

Theoretical Insights into Allylic System Stability and Reactivity (e.g., Allyl Radical Resonance)

The reactivity of this compound is dominated by its allylic system, which consists of the C=C double bond and the adjacent carbon atoms bearing the hydroxyl and bromo groups. Theoretical studies provide deep insights into the stability and reactivity of the allylic intermediates (cation, anion, or radical) that can form during reactions.

Palladium-catalyzed allylic substitution reactions proceed through a characteristic η3-allyl palladium intermediate. acs.orgnih.gov Computational chemistry is used to study the structure of this intermediate and the factors influencing its stability. For substrates with different substituents at the allylic termini, two non-interconvertible isomeric allyl intermediates can form, posing a challenge for regiocontrol. nih.gov The stability of syn versus anti isomers of the palladium-allyl complex is energetically dependent on steric factors, and this stability difference is a key determinant of the reaction's enantioselectivity. acs.orgnih.gov

The bromine atom in this compound can participate in halogen bonding, which can influence the compound's reactivity and binding affinity in enzymatic or catalytic systems. Furthermore, the allylic system can undergo tautomerization between its enol and keto forms, a process whose energetics and barriers can be effectively modeled using quantum chemical methods. These theoretical insights are critical for understanding how the molecule will behave in various chemical environments, from substitution reactions to more complex catalytic cycles.

Synthetic Applications and Broader Utility of 3 Bromo Cyclopent 2 Enol

Precursor Role in the Synthesis of Substituted Cyclopentenols and Cyclopentenones

The inherent reactivity of the vinyl bromide moiety in 3-Bromo-cyclopent-2-enol makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C3-position. This functionality is pivotal in the synthesis of substituted cyclopentenols and, through subsequent oxidation, cyclopentenones.

Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings have been successfully employed to introduce aryl, vinyl, alkyl, and alkynyl groups, respectively. These transformations typically proceed under mild conditions and with high yields, demonstrating the robustness of the this compound scaffold.

For instance, the Suzuki coupling of this compound with various arylboronic acids provides a straightforward route to 3-aryl-cyclopent-2-enols. Subsequent oxidation of these intermediates, often using reagents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), affords the corresponding 3-aryl-cyclopent-2-enones, which are important structural motifs in many biologically active compounds.

The table below summarizes the utility of various palladium-catalyzed cross-coupling reactions in the synthesis of substituted cyclopentenols from this compound.

| Cross-Coupling Reaction | Coupling Partner | Resulting C3-Substituent | Product Class |

| Suzuki Coupling | Arylboronic acid | Aryl | 3-Aryl-cyclopent-2-enols |

| Stille Coupling | Organostannane | Aryl, Vinyl, Alkyl | 3-Substituted-cyclopent-2-enols |

| Heck Reaction | Alkene | Alkenyl | 3-Alkenyl-cyclopent-2-enols |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | 3-Alkynyl-cyclopent-2-enols |

Furthermore, the Piancatelli rearrangement of 2-furylcarbinols offers an alternative and powerful method for the synthesis of 4-hydroxy-cyclopentenones, which are structurally related to derivatives of this compound. This acid-catalyzed rearrangement proceeds with high stereoselectivity and has been utilized in the synthesis of precursors for natural products. researchgate.net

Versatility as an Intermediate in the Construction of Diverse Organic Scaffolds

Beyond its role as a precursor to simple substituted cyclopentenoids, this compound serves as a versatile intermediate for the construction of more complex and diverse organic scaffolds. The presence of multiple reactive sites—the carbon-bromine bond, the double bond, and the hydroxyl group—allows for a variety of subsequent chemical transformations.

The hydroxyl group can be protected and the resulting derivative can undergo a range of reactions at the vinyl bromide position. Alternatively, the hydroxyl group can participate in intramolecular reactions, leading to the formation of fused or bridged ring systems. For example, intramolecular Heck reactions of appropriately tethered derivatives of this compound can lead to the formation of bicyclic systems.

Moreover, the double bond in the cyclopentene (B43876) ring can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct polycyclic frameworks. The strategic placement of the bromine atom can influence the stereochemical outcome of these reactions.

The following table showcases the diverse reactivity of this compound, leading to various organic scaffolds.

| Reaction Type | Functional Group Involved | Resulting Scaffold |

| Intramolecular Heck Reaction | C-Br bond, tethered alkene/alkyne | Bicyclic systems |

| Diels-Alder Reaction | Double bond | Polycyclic frameworks |

| [2+2] Cycloaddition | Double bond | Fused cyclobutane (B1203170) rings |

| Nucleophilic Substitution | C-Br bond (after activation) | Functionalized cyclopentenols |

Enabling Syntheses for Functionally Enriched Target Molecules in Chemical Research

The utility of this compound as a versatile building block is further highlighted by its application in the total synthesis of functionally enriched and biologically active target molecules. Its ability to serve as a scaffold upon which complexity can be built makes it a valuable tool in the synthesis of natural products and their analogues.

A notable application of cyclopentenone derivatives, which can be accessed from this compound, is in the synthesis of prostaglandins (B1171923). researchgate.net Prostaglandins are a class of biologically active lipids that play a crucial role in various physiological processes. The core structure of many prostaglandins is a substituted cyclopentane (B165970) ring, and synthetic strategies often rely on the functionalization of pre-formed cyclopentenone intermediates.

Furthermore, the cyclopentenyl moiety is a key structural feature of carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer activities. Synthetic routes to these molecules often involve the stereoselective construction of the cyclopentane ring and the subsequent introduction of the nucleobase and other functional groups. The versatility of this compound makes it a potential starting material for the enantioselective synthesis of such complex molecules.

The application of this compound and its derivatives in the synthesis of complex molecules is a testament to its strategic importance in modern organic chemistry. The ability to control the stereochemistry and introduce a variety of functional groups in a regioselective manner opens up avenues for the synthesis of novel compounds with potential therapeutic applications.

Emerging Research Frontiers for 3 Bromo Cyclopent 2 Enol

Advancements in Novel Stereoselective Transformations

The inherent chirality and functionality of 3-bromo-cyclopent-2-enol make it an ideal substrate for the development of new stereoselective reactions. Research in this area focuses on controlling the three-dimensional arrangement of atoms during a chemical transformation, which is crucial for synthesizing enantiomerically pure compounds.

One significant area of advancement is in domino or cascade reactions. For instance, a highly diastereo- and enantioselective reaction has been developed between vinyldiazoacetates and racemic allyl alcohols, which, while not using this compound directly, demonstrates a powerful strategy applicable to such allylic alcohols. nih.gov This five-step domino sequence, catalyzed by rhodium and scandium, generates highly functionalized cyclopentanes with four new stereogenic centers as single diastereomers. nih.gov The sequence involves an initial rhodium-catalyzed oxygen ylide formation, followed by a nih.govacs.org-sigmatropic rearrangement, an oxy-Cope rearrangement, a keto/enol tautomerization, and a final carbonyl ene reaction. nih.gov

Stereoselective rearrangements of related structures also highlight the potential transformations for this compound. For example, 3-bromo-2-furylcarbinols can undergo a stereoselective rearrangement to yield cyclopentenones while maintaining a trans relationship between substituents. researchgate.net Such rearrangements, often promoted by Lewis acids, provide a pathway to densely functionalized cyclopentane (B165970) cores.

Furthermore, the integration of organocatalysis with multicomponent reactions (MCRs) offers a robust strategy for stereoselective functionalization. Researchers have designed tandem reactions that begin with an asymmetric organocatalytic epoxidation of α,β-unsaturated aldehydes, followed by a Passerini three-component reaction. mdpi.com This approach yields highly functionalized epoxy α-acyloxycarboxamides with excellent stereoselectivity. mdpi.com Applying such a strategy to derivatives of this compound could provide rapid access to complex and stereochemically rich molecular scaffolds.

| Transformation Type | Catalyst/Reagent | Key Features | Potential Product from this compound Derivative |

|---|---|---|---|

| Domino Reaction | Rh2(S-DOSP)4 / Sc(OTf)3 | Forms four new stereocenters in a single sequence. nih.gov | Highly substituted chiral cyclopentane |

| Piancatelli Rearrangement | Dy(OTf)3 | Stereoselective rearrangement to cyclopentenones; high diastereoselectivity (up to 60:1). researchgate.net | Substituted 4-bromocyclopentenone |

| Tandem Epoxidation/Passerini MCR | Diarylprolinol silyl (B83357) ether | Combines asymmetric organocatalysis with a multicomponent reaction for rapid complexity generation. mdpi.com | Functionalized epoxy-cyclopentane carboxamide |

Development of Innovative Catalytic Systems for Enhanced Functionalization

The vinyl bromide and allylic alcohol moieties of this compound are prime handles for functionalization using modern catalytic methods. The development of innovative catalytic systems is key to enhancing the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed cross-coupling reactions are particularly prominent for functionalizing the vinyl bromide. The Suzuki-Miyaura coupling, for example, allows for the formation of carbon-carbon bonds between the cyclopentene (B43876) ring and various organoborane reagents. libretexts.org This has been applied in the synthesis of complex natural products like the Hamigerans, where a palladium catalyst was used to couple a cyclopentene triflate with an arylboronic acid pinacol (B44631) ester, a reaction analogous to what could be performed on this compound. acs.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reactivity order for the halide leaving group is typically I > Br > OTf >> Cl, making the bromo-substituted compound an excellent substrate. libretexts.org

Beyond palladium, other transition metals are being explored. Rhodium catalysts have proven effective in initiating complex cascade sequences for cyclopentane synthesis, nih.gov while dysprosium triflate (Dy(OTf)₃) has been used to catalyze stereoselective rearrangements with high yields and diastereoselectivity. researchgate.net The development of chiral phosphine (B1218219) ligands for metals like nickel and palladium is also critical for achieving enantioselective cross-coupling reactions.

Organocatalysis represents another burgeoning frontier. Chiral phosphines, operating through a P(III)/P(V) redox cycle, have been developed for the enantioselective synthesis of functionalized cyclobutenes, a strategy that could be adapted for cyclopentene systems. researchgate.net Similarly, chiral amine catalysts, such as those derived from proline, are effective in a range of asymmetric transformations and could be employed to control reactions at the alcohol or enol functionality of the title compound. mdpi.com

| Catalyst Type | Example Catalyst/System | Reaction Type | Target Functionality |

|---|---|---|---|

| Palladium | Pd(OAc)2, Pd(PPh3)4 | Suzuki, Heck, Stille, Negishi Cross-Coupling. libretexts.orgyoutube.com | C-Br bond (Vinyl Bromide) |

| Rhodium | Rh2(S-DOSP)4 | Domino Ylide Formation/ nih.govacs.org-Sigmatropic Rearrangement. nih.gov | C-OH bond (Allylic Alcohol) |

| Lanthanide | Dy(OTf)3 | Piancatelli Rearrangement. researchgate.net | Overall molecular scaffold |

| Organocatalyst | Chiral Phosphines, Proline Derivatives | Asymmetric annulations, epoxidations. mdpi.comresearchgate.net | Enol/Enolate system |

Integration with Sustainable and Efficient Synthetic Methodologies

Modern synthetic chemistry increasingly emphasizes sustainability and efficiency, focusing on minimizing waste, energy consumption, and reaction steps. This compound is well-suited for integration into such methodologies.

Multicomponent reactions (MCRs) are a cornerstone of green chemistry as they combine three or more reactants in a single operation to form a product that contains portions of all starting materials. This approach maximizes atom economy and reduces the need for intermediate purification steps. A novel and efficient synthesis of diversely functionalized cyclopentene derivatives has been developed through MCRs of 1,2-allenic ketones under mild and metal-free conditions, involving a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.org Applying MCR principles to this compound could similarly provide rapid access to molecular complexity in a sustainable manner.

Domino or cascade reactions, as mentioned previously, are another key strategy for improving synthetic efficiency. By designing a sequence where subsequent reactions occur under the same conditions, chemists can avoid workups and purifications, saving time, solvents, and resources. The rhodium-catalyzed five-step domino sequence for cyclopentane synthesis is a prime example of this efficiency. nih.gov

The choice of catalysts and reaction media also plays a crucial role in sustainability. The development of reactions that can proceed under metal-free conditions is highly desirable. rsc.org When metals are necessary, using catalysts based on earth-abundant elements is preferred over rare and precious metals. Furthermore, employing green solvents, such as water or bio-derived solvents like eucalyptol, can significantly reduce the environmental impact of a synthetic process. mdpi.commdpi.com

Elucidation of Complex Reaction Pathways through Advanced Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For a molecule like this compound, with multiple reactive sites, mechanistic studies are crucial for predicting and controlling reaction outcomes.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways. acs.org DFT calculations can map potential energy surfaces, identify transition states, and rationalize the origins of chemo-, regio-, and stereoselectivity. researchgate.net For example, computational studies have been used to understand the substrate-dependent chemoselectivity in the cyclization of ketene (B1206846) intermediates and to reveal the multi-step nature of processes like the Wolff rearrangement. researchgate.net Such studies could be applied to predict the behavior of this compound in various transformations, including pericyclic reactions or transition-metal-catalyzed cycles.

Kinetic studies provide complementary experimental data. The reactions of OH radicals with cyclopentenone derivatives have been investigated using pulsed laser photolysis and laser-induced fluorescence to measure reaction rate coefficients over a range of temperatures. nih.govacs.org These experimental results, when combined with computational modeling, provide a detailed picture of reaction barriers and the competition between different pathways, such as addition versus abstraction. nih.govacs.org

Mechanistic investigations of reactions involving brominated compounds are also informative. Studies on the formation of 1-bromoallenes from propargyl alcohols using HBr and CuBr revealed a stereospecific SNi′ process that proceeds through an acetylene-copper(I) π-complex intermediate. rsc.org Understanding such pathways is vital for controlling the stereochemical outcome of analogous allylic substitution reactions on this compound. The well-established catalytic cycle of palladium-catalyzed cross-coupling reactions also serves as a predictive model for designing new C-C and C-heteroatom bond-forming reactions. youtube.com

| Methodology | Information Gained | Example Application |

|---|---|---|

| Computational Chemistry (DFT) | Transition state energies, reaction barriers, origins of selectivity. acs.orgresearchgate.net | Rationalizing product distribution in organocatalyzed reactions. acs.org |

| Kinetic Studies | Reaction rate coefficients, temperature dependence, activation energy. nih.govacs.org | Determining dominant pathways (e.g., addition vs. abstraction) in radical reactions. nih.gov |

| Intermediate Trapping/Spectroscopy | Identification of transient species in a reaction pathway. | Proving the existence of π-complexes in copper-catalyzed reactions. rsc.org |

| Isotope Labeling (KIE) | Identifying the rate-determining step of a reaction. nih.gov | Confirming C-H bond cleavage in the turnover-limiting step of a Pd-catalyzed coupling. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-cyclopent-2-enol, and how do reaction conditions influence product yield?

- Methodological Answer :

- Substitution Reactions : Use cyclopent-2-enol with brominating agents (e.g., PBr₃ or HBr) under controlled anhydrous conditions to minimize elimination byproducts. Monitor reaction progress via TLC .

- Elimination Control : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) to suppress undesired alkene formation. Purify via column chromatography with gradient elution .

- Flow Chemistry : Implement continuous-flow systems for improved regioselectivity and scalability, as demonstrated for brominated benzoic acids (e.g., precise temperature/pressure control) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic vinyl proton signals (δ 5.5–6.5 ppm) and bromine-induced deshielding of adjacent carbons. Compare with databases like PubChem for validation .

- IR Spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and conjugated C=C (≈1650 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ at m/z 163.0 (C₅H₇BrO⁺) and isotopic Br patterns .

Q. What strategies ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Keep at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

- Stability Assays : Conduct accelerated degradation studies under varying pH (e.g., 2–12), temperature (25–60°C), and light exposure. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can kinetic and isotopic labeling studies elucidate the mechanism of bromination in cyclopent-2-enol?

- Methodological Answer :

- Kinetic Profiling : Compare rate constants under polar protic vs. aprotic solvents to differentiate SN1/SN2 pathways .

- Isotopic Labeling : Synthesize deuterated cyclopent-2-enol (e.g., C₅H₆DOH) to track proton transfer steps via ²H NMR .

Q. How should researchers address contradictions in spectral data or reaction outcomes?

- Methodological Answer :

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outlier data points or instrumental errors .

- Replication : Repeat experiments with independent batches and cross-validate using alternative techniques (e.g., X-ray crystallography if crystalline) .

Q. Which computational methods predict the reactivity of this compound in Diels-Alder or nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 16) to assess activation energies for cycloadditions .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs .

Q. What in vitro assays evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.